molecular formula C10H14N2O2 B15052065 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde

1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B15052065
M. Wt: 194.23 g/mol
InChI Key: OWFHMQCWGJXDNA-UHFFFAOYSA-N
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Description

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde is a chemical compound with a molecular formula of C10H14N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Preparation Methods

The synthesis of 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-3-(oxan-4-yl)-1H-pyrazole with an appropriate aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as condensation and cyclization. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

    1-Methyl-3-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group, which affects its reactivity and applications.

    1-Methyl-3-(oxan-4-yl)-1H-pyrazole-5-amine:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, which makes it suitable for particular applications in research and industry.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-methyl-3-(oxan-4-yl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C10H14N2O2/c1-12-6-9(7-13)10(11-12)8-2-4-14-5-3-8/h6-8H,2-5H2,1H3

InChI Key

OWFHMQCWGJXDNA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C2CCOCC2)C=O

Origin of Product

United States

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